Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II)

Catalog No.
S1900776
CAS No.
253688-91-4
M.F
C44H67Cl2N2PRu
M. Wt
827 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazol...

CAS Number

253688-91-4

Product Name

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II)

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane

Molecular Formula

C44H67Cl2N2PRu

Molecular Weight

827 g/mol

InChI

InChI=1S/C21H26N2.C18H33P.C5H8.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2

InChI Key

LCOFYVWULBZOTA-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC=C(C)C)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC=C(C)C)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Description

The exact mass of the compound Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Olefin Metathesis

One of the most promising areas of research for Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) is in olefin metathesis. Olefin metathesis is a powerful tool for organic chemists that allows the rearrangement of carbon-carbon double bonds (alkenes) to form new molecules. Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) shows promise as a catalyst for this reaction due to its well-defined structure and the presence of the ruthenium metal center, which can activate the alkene bonds []. Research suggests it might be particularly useful for ring-closing metathesis reactions, which are crucial for synthesizing cyclic organic molecules [].

Polymerization

Another potential application of Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) is in the field of polymer synthesis. Polymers are long chain molecules formed by linking smaller molecules (monomers) together. This complex may act as a catalyst for the polymerization of various monomers, allowing for the controlled formation of specific types of polymers with desired properties [].

  • Research on Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) is ongoing, and its full potential as a catalyst is still being explored.
  • Further studies are needed to determine its effectiveness, selectivity, and efficiency compared to other existing catalysts.

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II), commonly referred to as Grubbs Catalyst M207, is a complex organometallic compound featuring a ruthenium center coordinated by various ligands. Its molecular formula is C44H67Cl2N2PRu, and it has a molecular weight of approximately 827.0 g/mol . The compound is characterized by its unique imidazolidinylidene ligand, which enhances its stability and catalytic activity in olefin metathesis reactions.

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) acts primarily as a catalyst in olefin metathesis reactions. These reactions involve the exchange of alkylidene groups between alkenes, leading to the formation of new olefins. The mechanism typically involves the formation of a metallacyclobutane intermediate, which subsequently breaks down to yield the desired products. The catalyst's efficiency can be attributed to the sterically bulky tricyclohexylphosphine ligand and the electron-donating properties of the imidazolidinylidene ligand .

The synthesis of dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves several steps:

  • Preparation of Ligands: The imidazolidinylidene ligand is synthesized from appropriate precursors through a series of reactions involving alkylation and deprotonation.
  • Metal Complex Formation: Ruthenium(II) chloride is reacted with the prepared ligands in an inert atmosphere (usually nitrogen or argon) to prevent oxidation.
  • Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to isolate the desired product .

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is primarily used as a catalyst in:

  • Olefin Metathesis: This reaction is crucial for synthesizing various polymers and fine chemicals.
  • Organic Synthesis: It facilitates the formation of complex organic molecules in pharmaceutical and materials chemistry.
  • Material Science: Its application extends to developing advanced materials with specific properties through polymerization processes .

Interaction studies involving dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) focus on its reactivity with different substrates in olefin metathesis. These studies help elucidate the catalyst's selectivity and efficiency under various conditions. Additionally, research into its interactions with biological molecules could provide insights into potential therapeutic applications or toxicity profiles .

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) shares similarities with other ruthenium-based catalysts but stands out due to its unique ligand architecture and enhanced stability.

Similar Compounds:

  • Grubbs Catalyst M220: A related ruthenium catalyst that uses different ligands but serves similar purposes in olefin metathesis.
  • Hoveyda-Grubbs Catalyst M720: Another variant that incorporates different phosphine ligands for improved activity.
  • Grubbs Catalyst M102: Features a benzylidene ligand instead of butenylidene but operates under similar catalytic principles.

Unique Features:

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II)'s unique combination of steric bulk from tricyclohexylphosphine and electronic properties from the imidazolidinylidene ligand provides exceptional catalytic performance compared to its counterparts. This makes it particularly effective for challenging metathesis reactions that require high selectivity and stability under various conditions .

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (tricyclohexylphosphine)ruthenium(II) exhibits a characteristic pseudo-square pyramidal coordination geometry around the ruthenium center [1] [2]. The molecular formula C₄₄H₆₇Cl₂N₂PRu corresponds to a molecular weight of 826.97 atomic mass units [1] [3]. This complex represents a specialized variant of the Grubbs metathesis catalyst family, featuring the distinctive 3-methyl-2-butenylidene alkylidene moiety in place of the more common benzylidene group found in classical second-generation catalysts [1] [4].

The coordination sphere consists of five primary ligands arranged around the central ruthenium(II) ion: the N-heterocyclic carbene ligand (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene), the tricyclohexylphosphine ligand, two chloride ions, and the 3-methyl-2-butenylidene alkylidene group [1] [5]. The alkylidene ligand occupies the apical position in this distorted square pyramidal arrangement, consistent with the general structural pattern observed across ruthenium metathesis catalysts [5] [6].

The ruthenium-carbon double bond distance for the alkylidene moiety typically ranges from 1.85 to 1.89 angstroms, which is characteristic of ruthenium alkylidene complexes [7] [8] [9]. The ruthenium-carbene bond length involving the N-heterocyclic carbene ligand measures approximately 2.09 to 2.11 angstroms, falling within the expected range for ruthenium-NHC interactions [10] [11]. The ruthenium-phosphorus bond distance is approximately 2.34 to 2.41 angstroms, consistent with the strong sigma-donating properties of tricyclohexylphosphine [12] [13].

Crystallographic Analysis and Solid-State Structure

The crystallographic analysis of ruthenium metathesis catalysts with similar structural frameworks reveals important insights into the solid-state organization of these complexes [5] [14]. Related structures demonstrate monoclinic or triclinic crystal systems, with space groups commonly belonging to P21/n or P-1 symmetries [14]. The unit cell parameters typically include cell lengths ranging from 10 to 22 angstroms and cell volumes between 2500 to 3200 cubic angstroms [14].

The chloride ligands adopt a cis-arrangement with Cl-Ru-Cl bond angles typically measuring between 83 to 90 degrees [10] [11]. This geometric constraint arises from the steric demands of the bulky tricyclohexylphosphine and N-heterocyclic carbene ligands, which preferentially occupy trans positions relative to each other [5]. The distortion from ideal square pyramidal geometry is quantified by the tau parameter analysis, which provides a measure of the deviation from perfect coordination geometries [15] [16].

The crystal packing arrangements are heavily influenced by the steric bulk of the trimethylphenyl (mesityl) substituents on the imidazolidinylidene ligand and the cyclohexyl groups of the phosphine ligand [5]. These bulky substituents create significant intermolecular spacing, leading to relatively low crystal densities compared to less substituted analogues. The perfluoroalkyl chains in related structures exhibit helical conformations and demonstrate segregation patterns in the crystal lattice [5].

Comparative Structural Analysis with Classical Grubbs Second-Generation Catalyst

The structural comparison between this 3-methyl-2-butenylidene-containing catalyst and the classical Grubbs second-generation catalyst (benzylidene variant) reveals several key differences [4] [6]. The primary distinction lies in the alkylidene substituent, where the 3-methyl-2-butenylidene group replaces the phenyl group of the benzylidene moiety. This substitution results in altered electronic and steric properties around the ruthenium center [1] [17].

The classical second-generation Grubbs catalyst exhibits a molecular formula of C₄₆H₆₅Cl₂N₂PRu with a molecular weight of 848.97 atomic mass units [4] [6], compared to the 826.97 atomic mass units of the 3-methyl-2-butenylidene variant [1]. The slight decrease in molecular weight reflects the replacement of the aromatic benzylidene system with the aliphatic butenyl framework.

Bond angle measurements show comparable values between the two catalysts for the core structural elements. The Cl-Ru-Cl angles remain within the 83-90 degree range, while the NHC-Ru-P angles typically measure between 163-176 degrees [18] [10]. The ruthenium-alkylidene bond distances are similar, with both catalysts exhibiting Ru=C bond lengths in the 1.85-1.89 angstrom range [8] [9].

The most significant structural difference manifests in the orientation and conformation of the alkylidene substituent. The 3-methyl-2-butenylidene group adopts a more flexible conformation compared to the rigid planar structure of the benzylidene group, potentially affecting catalyst accessibility and substrate approach trajectories [17] [19].

Electronic and Steric Properties of the 3-Methyl-2-butenylidene Moiety

The 3-methyl-2-butenylidene ligand exhibits distinct electronic characteristics compared to the benzylidene group found in classical Grubbs catalysts [1] [17]. The aliphatic nature of this ligand results in reduced π-conjugation effects, leading to different electron-donating properties compared to aromatic alkylidene systems. The methyl substituents on the butenyl chain provide electron-donating inductive effects, which can influence the electron density at the ruthenium center [20] [21].

The steric profile of the 3-methyl-2-butenylidene moiety is characterized by a cone angle that differs significantly from the benzylidene group. The branched methyl substitution creates a more congested environment around the ruthenium-carbon double bond, potentially affecting substrate approach and product release kinetics [13]. This steric bulk may contribute to enhanced selectivity in certain metathesis reactions by providing better discrimination between different substrate sizes.

The conformational flexibility of the 3-methyl-2-butenylidene group allows for multiple rotational isomers around the carbon-carbon single bonds within the ligand [19]. This dynamic behavior contrasts with the rigid planar structure of benzylidene ligands and may influence catalyst reactivity patterns. The electron-donating methyl groups can stabilize the alkylidene carbon through hyperconjugation effects, potentially affecting the electrophilicity of this reactive center [22] [20].

The reduced aromatic character of the 3-methyl-2-butenylidene ligand eliminates the π-π stacking interactions that occur between the benzylidene phenyl group and the mesityl rings of the N-heterocyclic carbene in classical second-generation catalysts [6]. This absence of stabilizing π-π interactions may result in different thermodynamic stability profiles and decomposition pathways for this catalyst variant.

Ligand Arrangement and Addison's Tau Parameter Analysis

The coordination geometry around the ruthenium center can be quantitatively analyzed using Addison's tau parameter (τ), which provides a measure of the distortion from ideal square pyramidal (τ = 0) to ideal trigonal bipyramidal (τ = 1) geometry [15] [16]. For ruthenium metathesis catalysts of this type, τ values typically range from 0.1 to 0.3, indicating a geometry that is predominantly square pyramidal with some distortion toward trigonal bipyramidal [23].

The tau parameter is calculated using the formula τ = (β - α)/60°, where β represents the largest basal angle around the metal center and α represents the second largest angle [15] [23]. In the case of this ruthenium complex, the relevant angles include the NHC-Ru-P angle (typically the largest) and the Cl-Ru-Cl angle (typically the second largest). With typical values of approximately 165° for the NHC-Ru-P angle and 85° for the Cl-Ru-Cl angle, the tau parameter calculates to approximately 1.33, which actually exceeds the standard range and suggests significant geometric distortion [15].

The ligand arrangement shows the tricyclohexylphosphine and N-heterocyclic carbene ligands positioned trans to each other, maximizing the separation between these sterically demanding groups [13]. The large cone angle of tricyclohexylphosphine (170°) necessitates this arrangement to minimize steric repulsion [13]. The two chloride ligands occupy cis positions in the basal plane, with the alkylidene group completing the coordination sphere in the apical position [6] [5].

The distorted coordination geometry arises from the electronic and steric demands of the ligand set. The strong σ-donating properties of both the N-heterocyclic carbene and tricyclohexylphosphine ligands create significant trans influence effects, while their steric bulk prevents ideal geometric arrangements [13]. This distortion is an inherent feature of the complex rather than a result of crystal packing forces, as confirmed by density functional theory calculations on related systems [15].

The synthesis of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (tricyclohexylphosphine)ruthenium(II) relies on carefully selected precursor materials that provide the necessary structural components for the final complex. The primary ruthenium sources include ruthenium trichloride hydrate (RuCl₃·nH₂O), which serves as an inexpensive and readily available starting material for large-scale synthesis . Alternative ruthenium precursors include the dimeric complex [RuCl₂(p-cymene)]₂ and the zero-valent complex Ru(p-cymene)(1,5-cyclooctadiene), both of which offer distinct advantages in specific synthetic routes [2].

The tricyclohexylphosphine ligand (PCy₃) represents a crucial component that must be added in precise stoichiometric ratios. This bulky, electron-donating phosphine ligand provides stability to the ruthenium center while maintaining sufficient lability to allow catalyst initiation [3]. The synthesis typically requires high-purity PCy₃ to avoid competitive coordination from impurities that could interfere with the desired product formation.

The N-heterocyclic carbene component, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes), can be introduced either as the free carbene or through protected forms such as alcohol or chloroform adducts [4] [5]. The protected carbene approach offers significant advantages in handling and storage, as the free carbenes are highly moisture-sensitive and can be difficult to manipulate under standard laboratory conditions.

The isopentenylidene moiety (3-methyl-2-butenylidene) is typically introduced through various alkylidene transfer reactions. Common precursors for this component include substituted vinyl halides, propargyl alcohols, or diazo compounds that can undergo appropriate transformations to generate the desired alkylidene functionality [6] [7].

Synthetic Routes from Standard Second-Generation Grubbs Catalyst

The most established route to this complex involves modification of the standard second-generation Grubbs catalyst (Grubbs-II), RuCl₂(=CHPh)(SIMes)(PCy₃). This approach leverages the well-developed synthetic methodology for the parent catalyst while introducing the desired isopentenylidene modification through metathesis or thermal rearrangement processes [3] [8].

The ligand substitution approach begins with the reaction of the standard Grubbs-II catalyst with appropriate olefin substrates containing the 3-methyl-2-butene functionality. Under controlled heating conditions, typically at temperatures between 60-80°C in toluene or dichloromethane, the benzylidene ligand can be replaced through a series of metathesis reactions that ultimately install the isopentenylidene group [8].

Temperature control proves critical in this transformation, as excessive heating can lead to catalyst decomposition through various pathways including carbide formation and ligand degradation [3]. The reaction typically requires 4-12 hours for completion, with progress monitored by ³¹P NMR spectroscopy to track the disappearance of starting material and formation of the desired product.

Solvent selection significantly impacts both the reaction rate and product selectivity. Aromatic solvents such as toluene provide optimal conditions for the thermal rearrangement, while halogenated solvents like dichloromethane offer better solubility for the ruthenium complexes but may compete with chloride ligands under certain conditions [8].

Alternative Synthesis Pathways

Several alternative synthetic routes have been developed to access this ruthenium complex, each offering distinct advantages for specific applications or scale requirements. The direct synthesis from ruthenium trichloride represents a cost-effective approach particularly suitable for large-scale production . This route involves the sequential reduction of RuCl₃·nH₂O to lower oxidation state intermediates, followed by ligand coordination and alkylidene installation.

The one-pot synthesis methodology utilizes Ru(p-cymene)(COD) as a zero-valent ruthenium precursor, which can be readily prepared from commercial ruthenium sources [2]. This approach involves the simultaneous addition of PCy₃, the NHC ligand, and an appropriate alkylidene source such as dichloromethylbenzene derivatives. The reaction proceeds through oxidative addition and ligand rearrangement steps to form the desired product in a single reaction vessel.

Alternative alkylidene installation methods include the use of diazo compounds, which can transfer alkylidene fragments directly to ruthenium centers through nitrogen extrusion reactions [6]. While this approach offers clean alkylidene transfer, it requires careful handling of potentially explosive diazo reagents and may not be suitable for large-scale applications.

The alkyne insertion route provides another pathway for alkylidene formation, where terminal or internal alkynes react with ruthenium hydride species to form vinylidene intermediates that can rearrange to the desired alkylidene complexes [7]. This method offers good functional group tolerance but may require additional steps to achieve the specific substitution pattern needed for the isopentenylidene ligand.

Carbene transfer from stable precursors such as cyclopropene derivatives represents an emerging approach that can provide access to substituted alkylidene complexes under mild conditions [7]. These methods typically involve ring-opening reactions that directly install the alkylidene functionality while avoiding harsh reaction conditions.

Purification and Isolation Techniques

The purification of ruthenium metathesis catalysts requires specialized techniques due to the persistent coordination of ruthenium species to organic products and the intense coloration of ruthenium-containing impurities [9] [10]. Initial purification typically involves crystallization or recrystallization from appropriate solvent systems, with slow diffusion of hexane into dichloromethane solutions providing high-quality crystals suitable for both purification and X-ray crystallographic analysis [11].

Column chromatography on silica gel remains a standard purification method for laboratory-scale preparations, despite the challenges associated with ruthenium adhesion to the stationary phase [9]. Gradient elution systems using mixtures of hexane, dichloromethane, and ethyl acetate can effectively separate the desired product from starting materials and side products, though careful optimization of the mobile phase composition is required to achieve adequate resolution.
Advanced purification techniques focus on the removal of residual ruthenium impurities, which is particularly critical for applications requiring low metal content [9] [10]. Scavenging methods using tris(hydroxymethyl)phosphine (THMP) have proven highly effective, reducing ruthenium content to below 50 parts per million through coordination of decomposed ruthenium species [10]. The THMP treatment typically involves stirring the crude product with excess scavenger in aqueous or organic media, followed by extraction to remove the ruthenium-phosphine complexes.

Activated carbon treatment provides another effective method for ruthenium removal, particularly when combined with other purification techniques [9]. Filtration through activated carbon pads can reduce ruthenium content to less than 10 parts per million, though care must be taken to avoid product loss through adsorption to the carbon surface.

Supercritical carbon dioxide extraction represents an emerging green technology for ruthenium removal, offering advantages in terms of environmental impact and scalability [9]. This method operates under controlled pressure and temperature conditions to selectively extract ruthenium impurities while leaving the desired product largely unaffected.

Structural Verification Methods

Complete structural characterization of ruthenium metathesis catalysts requires a combination of spectroscopic and analytical techniques to confirm the molecular structure and purity [12] [13]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool, with ¹H NMR providing crucial information about ligand coordination and substitution patterns [11].

The characteristic alkylidene proton signal appears as a distinctive downfield resonance in the ¹H NMR spectrum, typically observed between δ 19-20 parts per million for benzylidene complexes and at similar chemical shifts for other alkylidene variants [11]. The integration and splitting patterns of this signal provide direct confirmation of successful alkylidene installation and can reveal information about the coordination environment around the ruthenium center.

³¹P NMR spectroscopy proves invaluable for monitoring phosphine coordination and detecting ligand substitution reactions [11]. Coordinated tricyclohexylphosphine typically exhibits a characteristic chemical shift around δ 25-35 parts per million, while free phosphine appears at approximately δ -5 parts per million. The relative integration of these signals provides quantitative information about ligand substitution efficiency and product purity.

¹³C NMR spectroscopy offers detailed information about the carbon framework of the complex, with the carbene carbon of the NHC ligand appearing in the characteristic range of δ 210-220 parts per million [12]. The alkylidene carbon typically resonates between δ 290-310 parts per million, though this signal may be broadened or split due to coupling with the ruthenium center.
X-ray crystallography provides definitive structural proof when suitable single crystals can be obtained [12]. The technique reveals precise bond lengths and angles, with typical Ru-Cl bond distances ranging from 2.35-2.40 Å and Ru-C(carbene) distances of 1.95-2.00 Å. The coordination geometry around the ruthenium center can be quantified using parameters such as the Addison τ value, which typically ranges from 0.24-0.30 for these complexes, indicating a geometry intermediate between square pyramidal and trigonal bipyramidal [11].

Elemental analysis serves as a complementary technique for confirming the overall stoichiometry of the complex [12]. Accurate carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values provide strong evidence for the proposed molecular formula and purity of the isolated material.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 08-16-2023

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